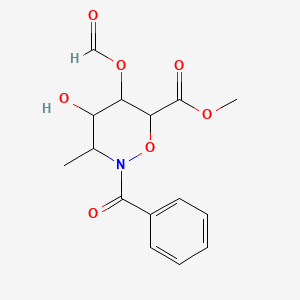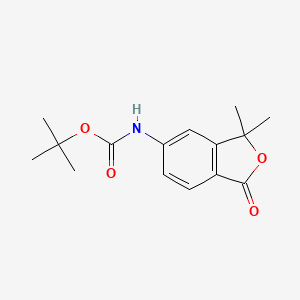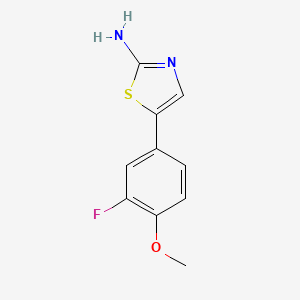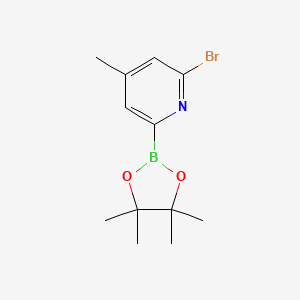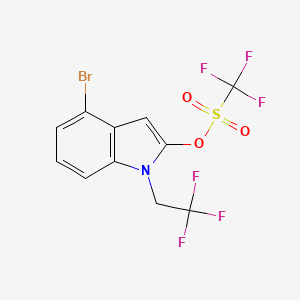
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a trifluoromethanesulfonate group attached to an indole core
Méthodes De Préparation
The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the trifluoroethyl group. The final step involves the addition of the trifluoromethanesulfonate group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate exerts its effects depends on its interaction with molecular targets. The trifluoroethyl and trifluoromethanesulfonate groups can influence the compound’s reactivity and binding properties, affecting various pathways and targets within a biological system.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives with different substituents. For example:
- 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity
Propriétés
Formule moléculaire |
C11H6BrF6NO3S |
|---|---|
Poids moléculaire |
426.13 g/mol |
Nom IUPAC |
[4-bromo-1-(2,2,2-trifluoroethyl)indol-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6BrF6NO3S/c12-7-2-1-3-8-6(7)4-9(19(8)5-10(13,14)15)22-23(20,21)11(16,17)18/h1-4H,5H2 |
Clé InChI |
LCRYYHZBEUQVIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2CC(F)(F)F)OS(=O)(=O)C(F)(F)F)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



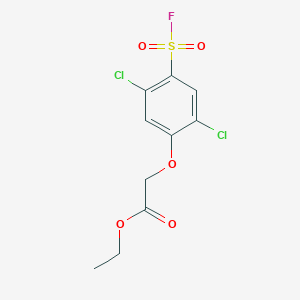

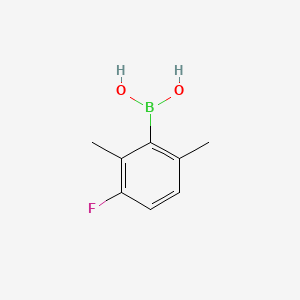

![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)

